N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c23-28(24,19-9-6-17(7-10-19)16-4-2-1-3-5-16)22-12-13-25-18-8-11-20-21(14-18)27-15-26-20/h1-11,14,22H,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLWVXACIIZCGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from piperonal through a series of reactions involving reduction and cyclization . The biphenyl sulfonamide part can be synthesized separately and then coupled with the benzo[d][1,3]dioxole derivative using a suitable linker, such as an ethyl group, under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Piperazine-Linked Benzo[d][1,3]dioxole Derivatives
Compounds such as 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2,4-difluorophenyl)piperazine () and 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(trifluoromethyl)phenylpiperazine () exhibit:
- Yields : 55–82% (HCl salt forms).
- Melting Points : 164–185°C, influenced by substituents (e.g., electron-withdrawing groups like -CF₃ lower melting points).
- Synthetic Routes : Nucleophilic substitution or coupling reactions involving benzo[d][1,3]dioxol-5-yloxyethyl intermediates .
Biphenyl Sulfonamide Derivatives
- N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide (): Yield: ~75% after crystallization in acetonitrile.
Acetamide and Thiadiazole Analogs
Physicochemical and Spectroscopic Properties
Table 1: Comparative Data for Selected Analogs
Key Observations:
- Melting Points : Sulfonamide and piperazine derivatives generally exhibit higher melting points (>160°C) due to ionic interactions (HCl salts) and hydrogen bonding.
- NMR Signatures : The methylenedioxy group (δ 5.90–6.80 ppm) and sulfonamide protons (δ ~7–8 ppm) are consistent across analogs .
Bioavailability and Drug-Likeness Predictions
While pharmacological data for the target compound are unavailable, provides general principles for oral bioavailability:
- Rotatable Bonds : The target compound has ~8 rotatable bonds (ethoxyphenyl chain + sulfonamide linker), within the ≤10 threshold for good bioavailability.
- Polar Surface Area (PSA) : Estimated PSA ≈ 110 Ų (sulfonamide + ether oxygens), below the 140 Ų cutoff .
- Molecular Weight : ~400–450 g/mol (estimated), slightly above the ideal range but still within acceptable limits for drug-like molecules .
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, combining a benzo[d][1,3]dioxole moiety with a biphenyl sulfonamide framework. This article details the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-[1,1'-biphenyl]-4-sulfonamide. It has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₁O₅S |
| Molecular Weight | 341.41 g/mol |
| CAS Number | 1105235-29-7 |
| Structural Features | Benzo[d][1,3]dioxole moiety; biphenyl sulfonamide |
Mechanisms of Biological Activity
Research indicates that this compound may exhibit several biological activities through various mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes, particularly those involved in inflammatory pathways. Studies have suggested that compounds with similar structures can inhibit the NLRP3 inflammasome, which plays a crucial role in innate immunity and inflammation .
- Antimicrobial Properties : Compounds containing benzo[d][1,3]dioxole moieties have been reported to possess antimicrobial activities. This suggests that this compound may also demonstrate such effects against various pathogens .
- Antitumor Activity : Preliminary studies indicate potential antitumor properties, likely due to its ability to modulate cellular signaling pathways associated with cancer cell proliferation and survival.
Study 1: Inhibition of the NLRP3 Inflammasome
A study focused on sulfonamide-based compounds demonstrated that modifications in the sulfonamide structure significantly affected their inhibitory potency against the NLRP3 inflammasome. It was found that compounds similar to this compound could exhibit IC50 values in the low micromolar range against this target without significant cytotoxicity in various cell lines .
Study 2: Antimicrobial Activity Assessment
In a comparative analysis of antimicrobial agents containing benzo[d][1,3]dioxole structures, it was observed that these compounds showed substantial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial growth .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Evidence/Findings |
|---|---|
| Enzyme Inhibition | Potential inhibition of NLRP3 inflammasome |
| Antimicrobial | Effective against multiple bacterial strains |
| Antitumor | Modulation of cancer cell signaling pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
